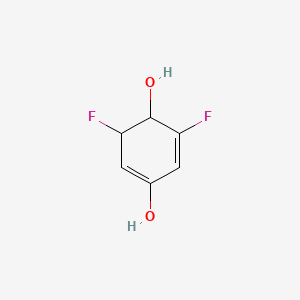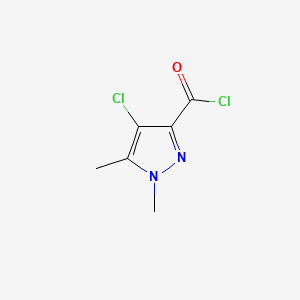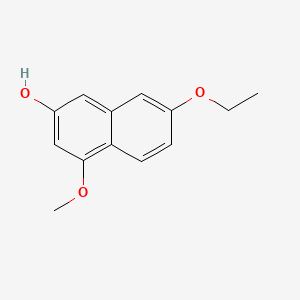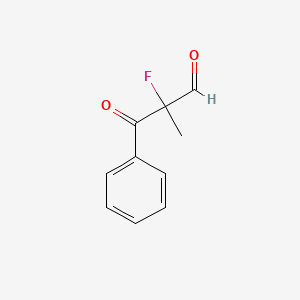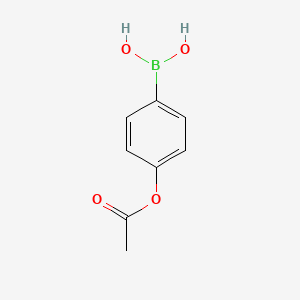
4-乙酰氧基苯硼酸
描述
4-Acetoxyphenylboronic acid is an organic compound with the molecular formula C8H9BO4. It belongs to the class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of an acetoxy group attached to the phenyl ring, which is further bonded to a boronic acid moiety.
科学研究应用
4-Acetoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
作用机制
Target of Action
4-Acetoxyphenylboronic acid is a boronate compound that primarily targets peroxynitrite (ONOO-) . Peroxynitrite is a reactive nitrogen species with potent oxidizing properties, playing a significant role in various physiological and pathological processes.
Mode of Action
The compound interacts with its target through a rapid reaction, forming stable hydroxy derivatives . This interaction is facilitated by the boronate group in the compound, which has a high affinity for peroxynitrite .
Biochemical Pathways
The primary biochemical pathway affected by 4-Acetoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process widely used in organic synthesis . The compound undergoes Suzuki coupling with 4-bromotriphenylamine, catalyzed by dichlorobis(triphenylphosphine)Pd(II), during the synthesis of dendrimers .
Pharmacokinetics
It’s important to note that boronic acids and their esters, including 4-acetoxyphenylboronic acid, are only marginally stable in water . They undergo hydrolysis, a process that can be considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of stable hydroxy derivatives . These derivatives are formed when 4-Acetoxyphenylboronic acid reacts rapidly with peroxynitrite . This reaction could potentially modulate the physiological and pathological processes influenced by peroxynitrite.
Action Environment
The action of 4-Acetoxyphenylboronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of boronic acids and their esters, including 4-Acetoxyphenylboronic acid, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment .
生化分析
Biochemical Properties
It is known that boronic acids, including 4-Acetoxyphenylboronic acid, can react rapidly with peroxynitrite (ONOO-) to form stable hydroxy derivatives . This suggests that 4-Acetoxyphenylboronic acid may interact with enzymes, proteins, and other biomolecules that produce or interact with peroxynitrite.
Cellular Effects
Boronic acids are known to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . In these reactions, 4-Acetoxyphenylboronic acid can act as a nucleophile, transferring its phenyl group to a palladium catalyst .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, which suggests that 4-Acetoxyphenylboronic acid may also be stable over time .
Metabolic Pathways
Boronic acids are known to participate in various reactions, including Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxyphenylboronic acid typically involves the reaction of phenylboronic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the acetoxy derivative. The general reaction scheme can be represented as follows:
Phenylboronic acid+Acetic anhydride→4-Acetoxyphenylboronic acid
Industrial Production Methods: In an industrial setting, the production of 4-Acetoxyphenylboronic acid may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain the pure compound .
化学反应分析
Types of Reactions: 4-Acetoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced to form phenylboronic acid or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of boronic esters.
Reduction: Formation of phenylboronic acid.
Substitution: Formation of substituted phenylboronic acids.
相似化合物的比较
- 4-Acetylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison: 4-Acetoxyphenylboronic acid is unique due to the presence of the acetoxy group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, 4-Acetylphenylboronic acid has a carbonyl group instead of an acetoxy group, leading to different reactivity in chemical reactions. Similarly, 4-Carboxyphenylboronic acid contains a carboxyl group, which affects its solubility and interaction with other molecules .
属性
IUPAC Name |
(4-acetyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXJXDXZGKJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657300 | |
| Record name | [4-(Acetyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177490-82-3 | |
| Record name | [4-(Acetyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


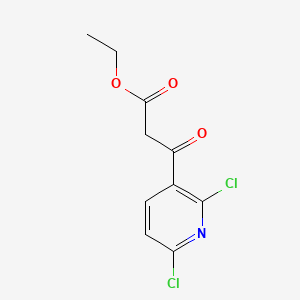
![2-[(E)-prop-1-enoxy]pyridine](/img/structure/B575068.png)
![Spiro[bicyclo[4.1.0]heptane-7,1-cyclopentan]-3-ol, 2-methyl-, [1-alpha-,6-alpha-,7-ba-(2R*,3S*)]- (9](/img/new.no-structure.jpg)
![Cyclopenta[4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B575071.png)
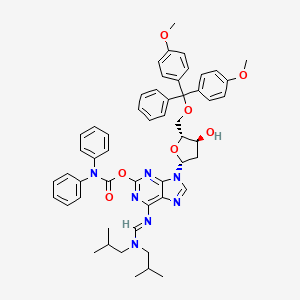
![7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B575074.png)
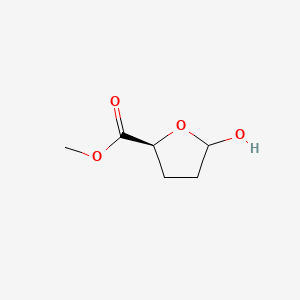
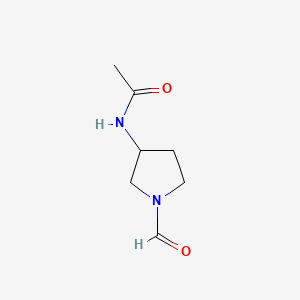
![3-{(E)-[3-Methyl-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B575078.png)
